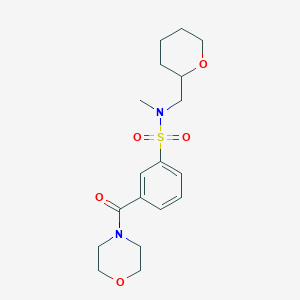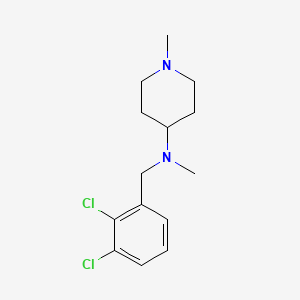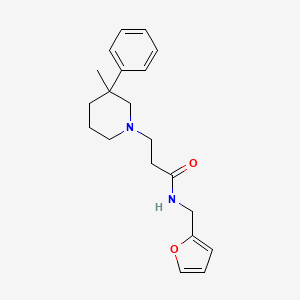
4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide
描述
4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The purpose of
安全和危害
The safety information available indicates that “4-bromo-N-(3-pyridinylmethyl)benzenesulfonamide” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
作用机制
Target of Action
It’s worth noting that similar compounds have been found to interact with various targets, such as cyclin-dependent kinase 2 .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including glycolysis .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been found to exert profound effects on cellular dynamics, resulting in decreased cell viability and dna replication .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
生化分析
Biochemical Properties
4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The compound can bind to the active sites of these enzymes, modulating their activity and influencing downstream signaling events. Additionally, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to interact with certain receptor proteins, affecting their conformation and function .
Cellular Effects
The effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide has been found to alter gene expression profiles, affecting the transcription of genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide can interact with transcription factors, influencing their ability to regulate gene expression. These molecular interactions contribute to the compound’s overall effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide remains stable under specific conditions, but it may degrade over extended periods or under certain environmental factors. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific signaling pathways or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the levels of metabolites and overall cellular energy balance. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, accumulating in specific cellular compartments. Additionally, it may bind to intracellular proteins, affecting its localization and concentration within cells. These transport and distribution mechanisms are crucial for determining the compound’s bioavailability and efficacy in different cellular contexts .
Subcellular Localization
The subcellular localization of 4-Bromo-N-pyridin-3-ylmethyl-benzenesulfonamide is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. These localization patterns are essential for understanding the compound’s activity and function within cells. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can further regulate the compound’s localization and interactions with other biomolecules .
属性
IUPAC Name |
4-bromo-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKCZOJVKUOFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one](/img/structure/B5643482.png)
![3-{(3R*,4S*)-1-[(3-methylphenoxy)acetyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5643485.png)

![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5643494.png)
![N-{(3R*,4S*)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-4-cyclopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5643498.png)
![5-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-phenyl-3-furamide](/img/structure/B5643507.png)
![4-phenyl-1-thioxo-2,4,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B5643510.png)




![N,N-dimethyl-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5643536.png)
![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5643543.png)
![methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5643548.png)
